

Talmapimod cell permeability optimization

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Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

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Talmapimod's Molecular Properties

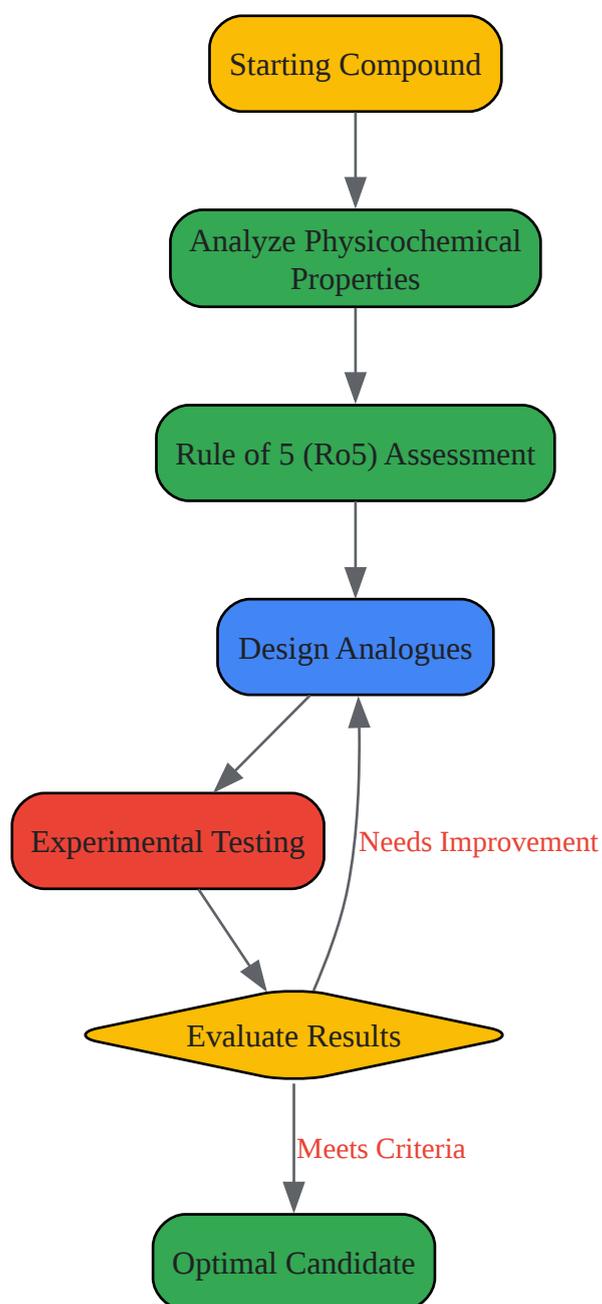
The table below summarizes key properties of **Talmapimod** (SCI0-469), a small molecule p38 α mitogen-activated protein kinase (p38 α MAPK) inhibitor investigated for inflammatory diseases [1].

Property	Description
IUPAC Name	2-{6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methyl-1H-indol-3-yl}-N,N-dimethyl-2-oxoacetamide [1]
Chemical Formula	C ₂₇ H ₃₀ ClFN ₄ O ₃ [1]
Molecular Weight	512.199046758 g/mol [1]
DrugBank ID	DB05412 [1]
Mechanism of Action	Inhibits p38 α MAPK, modulating pro-inflammatory factors (TNF- α , IL-1, COX-2) [1]

Optimization Strategy & General Guidelines

While specific data on **Talmapimod** is limited, optimizing p38 α MAPK inhibitors for central nervous system (CNS) activity provides a framework. CNS-active compounds must cross the blood-brain barrier (BBB), which requires a careful balance of specific physicochemical properties [2].

You can approach optimization with the following general workflow:



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A review of over 140 p38 α MAPK inhibitors suggests these properties are favorable for BBB penetration [2]:

- **Molecular Weight (MW):** < 500 Da
- **Hydrogen Bond Donors (HBD):** < 3
- **Hydrogen Bond Acceptors (HBA):** < 7
- **Calculated Log P (cLogP):** < 5 (measures lipophilicity)

Note that **Talmapimod**'s molecular weight (512 g/mol) exceeds the typical guideline of <500 Da, which may inherently limit its permeability and classify it as beyond the "Rule of 5" [2] [1]. Optimization efforts could focus on creating analogues with reduced molecular weight while maintaining potency.

Experimental Approaches for Data Generation

Since comprehensive data is not publicly available, you may need to generate it through these experiments:

- **In Vitro Permeability Models:** Use **MDCK-MDR1** or **Caco-2 cell monolayers** to measure apparent permeability (P_{app}). The basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B) transport ratio indicates if the compound is a P-glycoprotein (P-gp) efflux substrate [3].
- **Cell-Free Target Engagement:** Conduct **enzymatic inhibition assays** (e.g., IC₅₀ determination) to ensure structural modifications do not compromise primary efficacy [4].
- **In Silico Modeling:** Use software to predict key parameters like **Log P, Log D, polar surface area (PSA), and P-gp substrate probability** to guide analogue design before synthesis [2].

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References

1. Talmapimod: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. CNS-Active p38 α MAPK Inhibitors for the Management of ... [pubmed.ncbi.nlm.nih.gov]
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4. Discovery of talmapimod analogues as ... [pmc.ncbi.nlm.nih.gov]

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